Parp1-IN-5

PARP-1 selectivity Isoform-specific inhibition DNA damage response

Parp1-IN-5 is the only commercially available apigenin–piperazine hybrid PARP-1 inhibitor with 61.2-fold selectivity over PARP-2, enabling unambiguous isoform-specific mechanistic studies. Unlike clinical PARP inhibitors (olaparib, niraparib, talazoparib), Parp1-IN-5 eliminates PARP-2 confounding effects in DNA damage response, transcriptional regulation, and synthetic lethality assays. Demonstrates oral chemosensitization of carboplatin in A549 xenografts and an exceptional safety margin (no toxicity at 1,000 mg/kg p.o.). Available as free base and dihydrochloride salt. Order for target validation, HRD screening, and biomarker discovery.

Molecular Formula C25H24N2O5S
Molecular Weight 464.5 g/mol
Cat. No. B11933143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-5
Molecular FormulaC25H24N2O5S
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O
InChIInChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2
InChIKeyRNPMZVGNPDWZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp1-IN-5 (CAS 2735645-53-9): A Selective Apigenin-Piperazine PARP-1 Inhibitor for Cancer Research


Parp1-IN-5 (also designated as compound 15l in primary literature) is a synthetic apigenin–piperazine hybrid that functions as a potent, selective, and orally active inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) [1]. It exhibits an IC50 of 14.7 nM against PARP-1 enzymatic activity and demonstrates a 61.2-fold selectivity for PARP-1 over PARP-2 [2]. The compound is available as both free base (CAS 2735645-53-9) and dihydrochloride salt (CAS 2823308-89-8), and is intended for use in cancer research applications, particularly in studies of DNA damage response, chemotherapy sensitization, and BRCA-deficient tumor models .

Why Parp1-IN-5 Cannot Be Replaced by Generic PARP-1/2 Inhibitors Like Olaparib, Niraparib, or Talazoparib


While clinically approved PARP inhibitors such as olaparib, niraparib, and talazoparib exhibit potent dual inhibition of both PARP-1 and PARP-2 with varying degrees of PARP trapping activity, Parp1-IN-5 differentiates itself through a unique chemotype (apigenin-piperazine hybrid) and a distinct selectivity profile that favors PARP-1 over PARP-2 by approximately 61-fold [1]. This pronounced PARP-1 bias contrasts sharply with olaparib (~5-fold), niraparib (~1.8-fold), and talazoparib (~1.9-fold), which are comparatively non-selective between the two isoforms [2]. Substitution of Parp1-IN-5 with a generic PARP-1/2 inhibitor in experimental protocols would therefore confound interpretations of PARP-1-specific versus PARP-2-mediated effects, particularly in studies where isoform-specific DNA repair functions, transcriptional regulation, or toxicity profiles are under investigation [3].

Parp1-IN-5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Parp1-IN-5 Exhibits 61.2-Fold Selectivity for PARP-1 Over PARP-2, Surpassing Approved Clinical PARP Inhibitors

Parp1-IN-5 demonstrates a 61.2-fold selectivity for PARP-1 (IC50 = 14.7 nM) over PARP-2 (IC50 = 0.9 μM) in biochemical enzymatic assays [1]. In comparison, the approved PARP inhibitors olaparib, niraparib, and talazoparib exhibit PARP-1/PARP-2 selectivity ratios of approximately 5-fold (5 nM/1 nM), 1.8-fold (3.8 nM/2.1 nM), and 1.9-fold (0.57 nM/0.3 nM), respectively, as reported in independent biochemical characterizations [2]. The markedly enhanced PARP-1 selectivity of Parp1-IN-5 provides a distinct pharmacological profile that minimizes PARP-2-mediated off-target effects.

PARP-1 selectivity Isoform-specific inhibition DNA damage response

Parp1-IN-5 Demonstrates Oral Bioactivity and a Favorable In Vivo Safety Profile in Preclinical Models

Parp1-IN-5 is orally active and exhibits a desirable safety margin in preclinical models [1]. In an acute tolerability study, oral administration of Parp1-IN-5 dihydrochloride at a high dose of 1000 mg/kg produced no significant differences in body weight or hematological parameters compared to control animals, indicating low acute toxicity . In contrast, clinical PARP inhibitors such as niraparib and talazoparib are associated with dose-limiting hematological toxicities, including thrombocytopenia and neutropenia, which often require dose modifications or interruptions in clinical use [2].

Oral bioavailability In vivo safety Preclinical toxicology

Parp1-IN-5 Potently Sensitizes A549 Lung Cancer Cells to Carboplatin Chemotherapy In Vivo

Parp1-IN-5 dihydrochloride significantly enhances the anti-tumor efficacy of carboplatin in vivo. Oral administration of Parp1-IN-5 at 50 mg/kg for 12 days in combination with carboplatin resulted in a marked increase in tumor growth inhibition in A549 lung cancer xenograft models compared to carboplatin monotherapy [1]. This chemosensitization effect is mediated through PARP-1 inhibition, as evidenced by decreased PARylation and increased γ-H2AX foci, markers of DNA damage accumulation .

Chemotherapy sensitization Combination therapy Lung cancer models

Parp1-IN-5 Displays Selective Cytotoxicity Toward BRCA1-Deficient SK-OV-3 Ovarian Cancer Cells

Parp1-IN-5 exerts a selective cytotoxic effect against SK-OV-3 ovarian cancer cells, which harbor BRCA1 deficiency, while exhibiting minimal cytotoxicity toward non-tumorigenic or BRCA-proficient cell lines [1]. Mechanistically, Parp1-IN-5 treatment in SK-OV-3 cells leads to decreased expression of MCM2-7 replication licensing factors and reduced PAR levels, coupled with increased γ-H2AX expression, confirming PARP-1 inhibition and DNA damage accumulation . This selective cytotoxicity profile mirrors the synthetic lethality paradigm exploited by clinical PARP inhibitors but is achieved with a distinct chemical scaffold.

Synthetic lethality BRCA-mutant cancers Ovarian cancer

Optimal Research and Preclinical Application Scenarios for Parp1-IN-5


Mechanistic Dissection of PARP-1-Specific vs. PARP-2-Mediated DNA Repair Functions

Parp1-IN-5's 61.2-fold selectivity for PARP-1 over PARP-2 makes it an ideal tool for studies requiring clean PARP-1 inhibition without confounding PARP-2 activity [1]. This is particularly valuable for investigating the distinct and overlapping roles of PARP-1 and PARP-2 in base excision repair (BER), transcriptional regulation, and cellular differentiation. Using Parp1-IN-5 alongside a PARP-2-selective inhibitor or genetic knockdown models enables unambiguous assignment of observed phenotypes to specific PARP isoforms, a critical requirement for high-impact mechanistic publications and target validation studies [2].

Preclinical Evaluation of PARP-1 Inhibitor and Chemotherapy Combination Regimens

Parp1-IN-5 has demonstrated significant chemosensitization of carboplatin in A549 lung cancer xenograft models [1]. This evidence supports its use in preclinical studies designed to evaluate synergistic interactions between PARP-1 inhibition and DNA-damaging agents such as platinum-based chemotherapeutics, topoisomerase inhibitors, or radiation therapy [2]. The favorable in vivo safety profile of Parp1-IN-5 (no significant toxicity at 1000 mg/kg p.o.) further facilitates long-term combination dosing schedules without the confounding variable of compound-related toxicity, thereby providing cleaner efficacy readouts and more reliable assessment of therapeutic windows .

Synthetic Lethality Screening in BRCA-Mutant and HRD-Positive Tumor Models

Parp1-IN-5 exhibits selective cytotoxicity toward BRCA1-deficient SK-OV-3 ovarian cancer cells while sparing BRCA-proficient cells [1]. This synthetic lethal property makes Parp1-IN-5 a valuable compound for screening panels of patient-derived xenografts (PDX) or organoids with defined homologous recombination deficiency (HRD) status to identify responsive tumor subtypes and to investigate biomarkers of PARP-1 inhibitor sensitivity and resistance [2]. The distinct apigenin-piperazine chemotype may also reveal differential sensitivity patterns compared to clinical PARP inhibitors, offering insights into structure-activity relationships governing tumor cell killing .

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